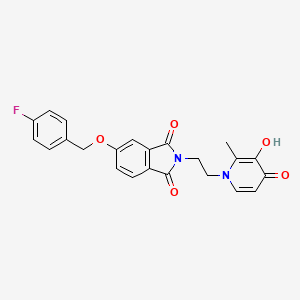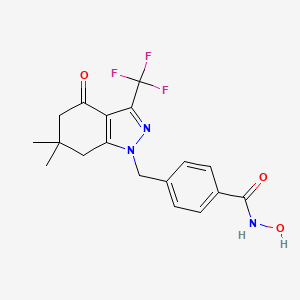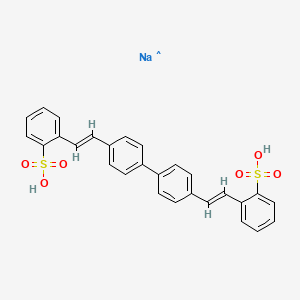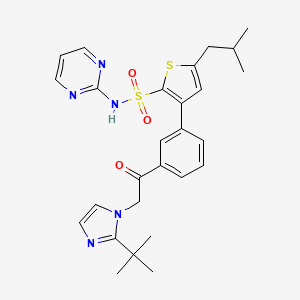
BWA-522 intermediate-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BWA-522 intermediate-3 is a crucial intermediate in the synthesis of BWA-522, a small molecule proteolysis-targeting chimera (PROTAC) that targets the androgen receptor. BWA-522 is known for its significant degradation effects on both the full-length androgen receptor and its variant AR-V7, making it a promising candidate for the treatment of prostate cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This process forms a stable and efficient ternary complex, enhancing the degradation ability of the synthesized compounds . The specific reaction conditions and steps are typically proprietary and detailed in specialized chemical literature.
Industrial Production Methods
Industrial production of BWA-522 intermediate-3 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
BWA-522 intermediate-3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions are typically derivatives of this compound, which are further processed to obtain the final PROTAC compound, BWA-522 .
Aplicaciones Científicas De Investigación
BWA-522 intermediate-3 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of BWA-522, aiding in the study of PROTAC technology.
Biology: Helps in understanding the degradation mechanisms of androgen receptors.
Medicine: Plays a role in developing treatments for prostate cancer by targeting androgen receptors.
Industry: Utilized in the production of PROTAC compounds for therapeutic applications
Mecanismo De Acción
BWA-522 intermediate-3 contributes to the mechanism of action of BWA-522 by forming a ternary complex with the androgen receptor and an E3 ligase. This complex facilitates the ubiquitination and subsequent degradation of the androgen receptor, thereby inhibiting its activity. The molecular targets include the full-length androgen receptor and its variant AR-V7, which are crucial in the progression of prostate cancer .
Comparación Con Compuestos Similares
Similar Compounds
Ralaniten: An androgen receptor N-terminal transcriptional domain antagonist.
Thalidomide: Used in the synthesis of the ternary complex.
Other PROTACs: Various PROTACs targeting different proteins for degradation.
Uniqueness
BWA-522 intermediate-3 is unique due to its specific targeting of the androgen receptor and its variant AR-V7. This specificity makes it particularly effective in treating prostate cancer, setting it apart from other PROTACs that may target different proteins .
Propiedades
Fórmula molecular |
C29H40ClNO5 |
|---|---|
Peso molecular |
518.1 g/mol |
Nombre IUPAC |
tert-butyl 4-[[4-[2-[4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C29H40ClNO5/c1-28(2,3)36-27(33)31-16-14-21(15-17-31)19-34-25-10-6-22(7-11-25)29(4,5)23-8-12-26(13-9-23)35-20-24(32)18-30/h6-13,21,24,32H,14-20H2,1-5H3/t24-/m1/s1 |
Clave InChI |
VDKUVETVOIHEFR-XMMPIXPASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OC[C@@H](CCl)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OCC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![dipotassium;[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12364338.png)
![2,6-difluoro-N-[2-fluoro-3-[5-[2-[(6-morpholin-4-ylpyridin-3-yl)amino]pyrimidin-4-yl]-2-propan-2-yl-1,3-thiazol-4-yl]phenyl]benzenesulfonamide](/img/structure/B12364345.png)
![tripotassium;(2Z)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12364350.png)
![(1R,10R)-N-[(4-chlorophenyl)methyl]-N-methyl-13-(4-nitrophenyl)sulfonyl-12-oxa-4,5,8,13-tetrazatricyclo[8.2.1.02,7]trideca-2,4,6-trien-3-amine](/img/structure/B12364354.png)




![[(2S,3S,4S,6R)-4-(dimethylamino)-6-[11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate](/img/structure/B12364400.png)
![2-[(2S,5R,8S,11S)-8-[4-(3-azidopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12364404.png)
![Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide](/img/structure/B12364418.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyoctadecanethioate](/img/structure/B12364422.png)
